N-(3-methylbenzyl)cyclohexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14/h5-7,10,14-15H,2-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWZPSNFUSWMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392656 | |
| Record name | N-(3-methylbenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356530-67-1 | |
| Record name | N-(3-methylbenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Methylbenzyl Cyclohexanamine
Traditional Synthetic Pathways
Traditional approaches to synthesizing N-(3-methylbenzyl)cyclohexanamine primarily rely on two robust and widely understood reaction types: nucleophilic substitution and reductive amination.
Nucleophilic Substitution Approaches Utilizing Cyclohexanamine and 3-Methylbenzyl Chloride
One of the most direct methods for the synthesis of this compound is through the nucleophilic substitution reaction between cyclohexanamine and 3-methylbenzyl chloride. In this process, the nitrogen atom of cyclohexanamine acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-methylbenzyl chloride. This results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. The choice of base and solvent is crucial for the reaction's success. Common bases include potassium carbonate or triethylamine. A polar aprotic solvent is often employed to facilitate the reaction. prepchem.com A similar synthesis of N-cyclohexyl-N-methylbenzylamine was achieved by reacting N-methylcyclohexylamine with benzyl (B1604629) bromide in 4-methyl-2-pentanone, using potassium carbonate as the base and heating the mixture under reflux. prepchem.com This method, however, can sometimes lead to over-alkylation, producing tertiary amines as byproducts, which necessitates careful control of reaction conditions and stoichiometry. masterorganicchemistry.com
Table 1: Key Components in Nucleophilic Substitution
| Reactant/Reagent | Role | Example |
|---|---|---|
| Cyclohexanamine | Nucleophile | - |
| 3-Methylbenzyl Chloride | Electrophile | - |
| Potassium Carbonate | Base | Neutralizes HCl byproduct prepchem.com |
Reductive Amination Strategies for N-Substituted Cyclohexylamines
Reductive amination offers a powerful and versatile alternative for synthesizing N-substituted cyclohexylamines, including this compound. wikipedia.org This method generally avoids the problem of over-alkylation that can occur with nucleophilic substitution. masterorganicchemistry.com The strategy can be approached in two ways:
Reaction of Cyclohexanone (B45756) with 3-Methylbenzylamine (B90883): Cyclohexanone is reacted with 3-methylbenzylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.
Reaction of 3-Methylbenzaldehyde with Cyclohexanamine: 3-Methylbenzaldehyde is reacted with cyclohexanamine to form the corresponding N-benzylidene-cyclohexylamine imine intermediate. nih.gov This imine is subsequently reduced to yield this compound.
A variety of reducing agents can be employed for this transformation. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comorgsyn.org Sodium cyanoborohydride is noted for its effectiveness in these reactions, which are typically performed in an alcoholic solvent like methanol (B129727). orgsyn.org
Industrial processes may utilize catalytic hydrogenation for the reduction step, employing hydrogen gas and a metal catalyst. google.com This approach is efficient for large-scale production. wikipedia.orggoogle.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Notes |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Common, but can also reduce the starting aldehyde/ketone. masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for reducing imines over carbonyls. masterorganicchemistry.comorgsyn.org |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |
Advanced Synthetic Techniques
Advances in synthetic chemistry have led to the development of more sophisticated methods for preparing this compound and its analogues, focusing on stereoselectivity, catalytic efficiency, and yield optimization.
Stereoselective Synthesis Approaches for Chiral Analogues
When the cyclohexyl or benzyl moiety contains stereocenters, or when a chiral amine is desired, stereoselective synthesis becomes critical. Asymmetric synthesis can be employed to produce specific stereoisomers of this compound analogues. nih.gov This is often achieved through stereoselective reductive amination. nih.gov
For instance, a prochiral ketone can be reacted with a chiral amine, or a chiral ketone with an achiral amine, in the presence of a chiral catalyst or reagent to induce stereoselectivity. Methodologies have been developed for the stereoselective synthesis of complex molecules where reductive amination is a key step in establishing the desired stereochemistry at a nitrogen-bearing carbon. nih.gov The formation of an iminium ion intermediate, followed by a diastereoselective or enantioselective reduction, allows for the controlled synthesis of a specific isomer. nih.govthieme-connect.de Such techniques are fundamental in the preparation of bioactive compounds where stereochemistry dictates biological activity. nih.gov
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering greener and more efficient pathways. For the synthesis of this compound via reductive amination, various catalytic systems are employed. organic-chemistry.org
Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum-based catalysts, are widely used for the hydrogenation of the imine intermediate. organic-chemistry.orggoogle.com Bimetallic nanoparticles, like Rh/Pt, have also shown high activity under mild conditions. organic-chemistry.org For laboratory-scale synthesis, homogeneous catalysts, including ruthenium complexes like [RuCl₂(p-cymene)]₂, are efficient for the reductive amination of aldehydes and ketones. organic-chemistry.org These catalytic systems are often highly chemoselective and tolerate a wide range of functional groups. organic-chemistry.org In some advanced syntheses, palladium-N-heterocyclic carbene (Pd-NHC) complexes have been explored as highly effective catalysts in related coupling reactions, indicating their potential applicability in advanced amine synthesis. nih.gov
Table 3: Selected Catalytic Systems
| Catalyst Type | Example | Application |
|---|---|---|
| Heterogeneous | Pd/C, Rh/Pt nanoparticles | Reductive amination (hydrogenation) organic-chemistry.org |
| Homogeneous | [RuCl₂(p-cymene)]₂ | Reductive amination organic-chemistry.org |
Optimization of Reaction Conditions and Yields
Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. researchgate.net This involves a systematic study of variables such as temperature, solvent, catalyst type and loading, and reaction time. researchgate.netresearchgate.net
For example, in a nucleophilic substitution reaction, screening different bases and solvents can significantly impact the reaction rate and the extent of side-product formation. Similarly, in reductive amination, the choice of reducing agent, the pH of the reaction medium, and the temperature can be fine-tuned to achieve high conversion and selectivity. The use of design of experiments (DoE) methodologies can facilitate the rapid identification of optimal conditions. For instance, studies have shown that for certain multi-component reactions, changing the solvent or using an ionic liquid can dramatically improve yields. researchgate.net The goal is to find a balance that leads to a high conversion of starting materials into the desired product with minimal waste and energy consumption. researchgate.netgoogle.com
Chemical Reactivity and Derivatization of N 3 Methylbenzyl Cyclohexanamine
Fundamental Reaction Pathways of the Amine Moiety
The amine functional group in N-(3-methylbenzyl)cyclohexanamine is the primary site of its chemical reactivity, enabling a range of reactions including oxidation and nucleophilic attack on various electrophiles.
The oxidation of secondary amines like this compound can lead to different products depending on the oxidizing agent and reaction conditions. Common products include N,N-disubstituted hydroxylamines and imines. organic-chemistry.orgresearchgate.net The use of specific oxidizing agents can offer selectivity towards one product over the other.
For instance, choline (B1196258) peroxydisulfate (B1198043) (ChPS), a task-specific ionic liquid, has been shown to selectively oxidize a variety of secondary amines to N,N-disubstituted hydroxylamines in high yields. organic-chemistry.org This method is noted for its operational simplicity and green reaction conditions, preventing over-oxidation to nitrones. organic-chemistry.org
Alternatively, oxidation can lead to the formation of imines. Reagents such as N-tert-butylphenylsulfinimidoyl chloride have been effectively used for the direct oxidation of secondary amines to their corresponding imines. researchgate.net Bioinspired methods using quinone catalysts in the presence of a co-catalyst like ZnI2 have also demonstrated the efficient aerobic dehydrogenation of secondary amines to imines. nih.gov Additionally, certain enzymes, like cyclohexylamine (B46788) oxidase (CHAO) mutants, have shown enhanced activity in the oxidation of secondary amines. nih.gov
Table 1: Examples of Oxidizing Agents for Secondary Amines
| Oxidizing Agent | Product Type | Reference |
| Choline Peroxydisulfate (ChPS) | N,N-disubstituted hydroxylamine | organic-chemistry.org |
| N-tert-butylphenylsulfinimidoyl chloride | Imine | researchgate.net |
| 1,10-phenanthroline-5,6-dione/ZnI2 | Imine | nih.gov |
| Cyclohexylamine Oxidase (CHAO) mutants | Imine | nih.gov |
The nucleophilic nature of the secondary amine in this compound allows it to react with a range of electrophilic compounds.
Active Halogen Compounds: Secondary amines react with active halogen compounds, such as hypochlorous acid (HOCl), to form N-chloroamines. Computational studies have shown that in an aqueous environment, the N-chlorination of amines by HOCl is a kinetically favored process. rsc.org The reactivity is influenced by steric and electronic factors of the amine. researchgate.net The reaction mechanism is significantly affected by the presence of explicit water molecules, which can facilitate the transfer of protons and the formation of the N-Cl bond. rsc.org
Acid Anhydrides: this compound readily undergoes acylation when treated with acid anhydrides. In this nucleophilic acyl substitution reaction, the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a stable N,N-disubstituted amide and a carboxylate salt as a byproduct. byjus.comlibretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the carboxylic acid formed during the reaction, which drives the equilibrium towards the product side. byjus.comstackexchange.com
Alkylene Oxides: The reaction of secondary amines with alkylene oxides, such as ethylene (B1197577) oxide, proceeds through a nucleophilic ring-opening mechanism. google.comugr.es The nitrogen atom of the amine attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. The reaction can be catalyzed by both acids and bases. ugr.es In the absence of a catalyst, the reaction often requires elevated temperatures. google.com The initial product, an N-(2-hydroxyethyl) derivative, can further react with additional alkylene oxide molecules. ugr.es
Derivatization Strategies for Analytical and Synthetic Applications
Derivatization of this compound is a crucial step in many analytical techniques to improve its volatility and thermal stability. It is also a key strategy in synthetic chemistry to introduce new functional groups and build more complex molecules.
For gas chromatography (GC) analysis, especially when coupled with mass spectrometry (GC-MS), silylation is a common derivatization technique for polar compounds like secondary amines. registech.com This process replaces the active hydrogen on the nitrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. registech.com The resulting silyl derivatives are more volatile, less polar, and more thermally stable than the parent amine. registech.com
A variety of silylating reagents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being widely used. research-solution.comnih.gov The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the silylation of sterically hindered secondary amines. research-solution.com For instance, a common procedure involves heating the sample with the silylating reagent and a solvent like pyridine. research-solution.com TBDMS derivatives, formed using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), offer the advantage of being significantly more stable towards hydrolysis compared to their TMS counterparts. registech.comgcms.cz
Table 2: Common Silylating Reagents for Secondary Amines
| Reagent | Abbreviation | Derivative Group | Key Features | Reference |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Strong silylating agent with volatile byproducts. research-solution.com | research-solution.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Most volatile of the trimethylsilyl acetamides. nih.gov | nih.gov |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) | Forms derivatives with high hydrolytic stability. registech.comgcms.cz | registech.comgcms.cz |
| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) | Often used as a catalyst with other silylating agents. research-solution.com | research-solution.com |
Acylation is another important derivatization method for this compound, both for analytical purposes and as a synthetic tool. The reaction with acylating agents like acid chlorides or acid anhydrides converts the secondary amine into a stable N,N-disubstituted amide. byjus.comlibretexts.org This transformation is often used to protect the amine functionality during other synthetic steps or to introduce specific acyl groups into the molecule. The reaction is a nucleophilic acyl substitution, where the amine acts as the nucleophile. byjus.com The presence of a non-nucleophilic base is generally required to scavenge the acid byproduct (e.g., HCl) and drive the reaction to completion. stackexchange.com
The nitrogen atom of this compound can be further alkylated to form a tertiary amine. This functionalization can be achieved through various synthetic methods. A common approach involves the reaction with alkyl halides. rsc.org To avoid over-alkylation, which can be a challenge as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, specific strategies have been developed. These include the use of N-aminopyridinium salts as amine surrogates, which undergo self-limiting alkylation. nih.govacs.org Another approach is the direct N-alkylation using secondary alcohols as alkylating agents, catalyzed by transition metal complexes under hydrogen autotransfer conditions. acs.org These methods allow for the introduction of a wide range of alkyl groups, enabling the synthesis of diverse tertiary amines with tailored properties.
Advanced Spectroscopic and Chromatographic Characterization of N 3 Methylbenzyl Cyclohexanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within N-(3-methylbenzyl)cyclohexanamine.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the cyclohexyl ring, the benzylic methylene (B1212753) group, the aromatic ring, and the methyl group. The secondary amine proton (N-H) typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The aromatic protons on the 3-methylbenzyl group will appear in the range of δ 7.0-7.2 ppm. Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The methyl group protons will resonate as a singlet around δ 2.3 ppm. The benzylic protons (Ar-CH₂-N) are expected to produce a singlet or a closely coupled multiplet around δ 3.7-3.8 ppm. The protons on the cyclohexyl ring will appear as a series of broad, overlapping multiplets in the aliphatic region (δ 1.0-3.0 ppm), with the methine proton attached to the nitrogen (N-CH) being the most downfield of the group.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₄) | 7.0 - 7.2 | Multiplet | 4H |
| Benzylic (Ar-CH₂) | ~3.75 | Singlet | 2H |
| Methyl (Ar-CH₃) | ~2.32 | Singlet | 3H |
| Cyclohexyl (N-CH) | 2.5 - 2.8 | Multiplet | 1H |
| Amine (N-H) | 1.5 - 2.5 (variable) | Broad Singlet | 1H |
| Cyclohexyl (CH₂) | 1.0 - 2.0 | Multiplet | 10H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments in the molecule. The aromatic carbons of the 3-methylbenzyl group will produce signals in the δ 125-140 ppm region. The carbon of the methyl group is expected around δ 21 ppm. The benzylic carbon (Ar-CH₂) signal is anticipated in the range of δ 50-55 ppm. For related N-benzyl cyclohexanamine derivatives, signals for carbons bonded to nitrogen have been observed around δ 50-58 ppm. mdpi.com The carbons of the cyclohexyl ring will appear in the aliphatic region, typically between δ 25-60 ppm, with the carbon directly attached to the nitrogen (N-CH) being the most downfield in this group. Data from a similar precursor, 3-methylbenzylamine (B90883), can help in assigning the aromatic and benzylic carbons. chemicalbook.com
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-CH₃) | ~138 |
| Aromatic (C-CH₂) | ~140 |
| Aromatic (CH) | 126 - 129 |
| Benzylic (Ar-CH₂) | ~53 |
| Cyclohexyl (N-CH) | ~58 |
| Cyclohexyl (CH₂) | 25 - 34 |
| Methyl (Ar-CH₃) | ~21 |
Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₄H₂₁N), the nominal molecular weight is 203 g/mol .
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways common to amines. The most prominent fragmentation is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.
Key expected fragmentation pathways include:
Benzylic C-N bond cleavage: Loss of the cyclohexylamino radical to form a stable 3-methylbenzyl cation (m/z 105). This is often a very prominent peak.
α-Cleavage at the cyclohexyl ring: Loss of a C₅H₁₀ radical from the cyclohexyl ring, leading to a fragment at m/z 120.
Loss of the benzyl (B1604629) group: Cleavage of the bond between the benzylic carbon and the nitrogen to form a cyclohexylaminium ion (m/z 99).
High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments to within a few parts per million, confirming the elemental formula C₁₄H₂₁N (exact mass: 203.1674).
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 203 | [C₁₄H₂₁N]⁺˙ | Molecular Ion (M⁺˙) |
| 105 | [C₈H₉]⁺ | 3-Methylbenzyl cation (loss of C₆H₁₂N•) |
| 99 | [C₆H₁₂N]⁺ | Cyclohexylaminium ion (loss of C₈H₉•) |
| 120 | [C₈H₁₄N]⁺ | α-Cleavage at cyclohexyl ring (loss of C₅H₁₀) |
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound, a secondary amine, is expected to exhibit several characteristic absorption bands:
N-H Stretch: A single, moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹. The absence of a second peak in this region distinguishes it from a primary amine.
C-H Stretch (Aromatic): Absorption bands appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
C-H Stretch (Aliphatic): Strong absorption bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the cyclohexyl and methyl/methylene groups.
Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations in the 1450-1600 cm⁻¹ region.
C-N Stretch: A medium to weak absorption in the fingerprint region, typically around 1260-1020 cm⁻¹. For related benzylamines, these stretches have been noted around 1371 cm⁻¹ and within the 1261-1026 cm⁻¹ range. mdpi.com
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine | N-H Stretch | 3300 - 3500 | Weak - Medium |
| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium |
| Aliphatic Groups | C-H Stretch | 2850 - 2960 | Strong |
| Aromatic Ring | C=C Bends | 1450 - 1600 | Medium |
| Amine | C-N Stretch | 1020 - 1370 | Medium - Weak |
Chromatographic Separation Methods
Chromatographic techniques are vital for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The method involves vaporizing the sample and passing it through a long capillary column where separation occurs based on the compound's boiling point and its interaction with the column's stationary phase.
A typical GC method would utilize a non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The basic nature of the amine can cause peak tailing on standard silica-based columns; therefore, a base-deactivated column is often preferred. Detection can be achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (GC-MS) for definitive identification based on the compound's mass spectrum.
General Gas Chromatography (GC) Method Parameters
| Parameter | Description |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial temp ~100 °C, ramp at 10-20 °C/min to a final temp of ~280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp | 280 - 300 °C |
High-Performance Liquid Chromatography is a versatile technique for the analysis and purification of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For a basic compound like this compound, reversed-phase HPLC is the most common approach.
The separation is performed on a non-polar stationary phase, such as a C18 or C8 column, using a polar mobile phase. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To ensure good peak shape for the basic amine, a low pH mobile phase (e.g., using formic acid or trifluoroacetic acid) is often employed to protonate the amine, which minimizes tailing effects. A similar approach using an acidified mobile phase has been noted for the analysis of related nitrogen-containing compounds. nih.gov Detection is commonly performed using a UV detector, monitoring at a wavelength where the benzene (B151609) ring absorbs, such as 210 nm or 254 nm.
General High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Description |
|---|---|
| Column | C18, 4.6 mm ID x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Gradient | Gradient elution, e.g., 10% B to 90% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm & 254 nm |
Computational and Theoretical Chemistry Studies on N 3 Methylbenzyl Cyclohexanamine
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, offering a means to investigate the electronic structure and properties of molecules from first principles.
Semi-Empirical Methods for Electronic Structure (e.g., AM1, PM3, MNDO)
Semi-empirical methods are a class of quantum chemical calculations that utilize parameters derived from experimental data to simplify the complex equations of ab initio methods. uni-muenchen.dempg.de This parameterization makes them computationally much faster than DFT, allowing for the study of larger molecular systems or for high-throughput screening. The most common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap). uni-muenchen.dewikipedia.orgucsb.edu
These methods are particularly useful for obtaining rapid estimates of molecular properties such as heats of formation, geometries, and dipole moments. uni-muenchen.denih.gov While generally less accurate than DFT, they can provide valuable qualitative insights and trends for a series of related compounds. For N-(3-methylbenzyl)cyclohexanamine, these methods could be used for a preliminary conformational analysis or to quickly estimate its electronic properties before undertaking more computationally expensive DFT calculations.
Table 2: Comparison of Common Semi-Empirical Methods
| Method | Key Features | Typical Applications |
| MNDO | The earliest of the three, based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.deucsb.edu | Initial geometry optimizations, calculation of heats of formation. |
| AM1 | An improved version of MNDO with modified core-repulsion functions. nih.gov | Better description of hydrogen bonds compared to MNDO; widely used for organic molecules. |
| PM3 | A re-parameterization of AM1, often providing better results for certain classes of molecules. wikipedia.orgnih.gov | General-purpose calculations of molecular properties for a wide range of elements. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for studying the dynamic behavior of molecules over time. These methods treat atoms as classical particles and use force fields to describe the potential energy of the system.
For this compound, a molecular dynamics simulation could provide insights into its conformational flexibility in different environments, such as in a solvent or interacting with a biological target. By simulating the movement of the atoms over time, one can observe how the molecule explores different conformations and how these conformations are influenced by its surroundings. This information is crucial for understanding how the molecule might bind to a receptor or permeate a membrane. Such simulations could also be used to study the aggregation behavior of the molecule at higher concentrations.
Prediction of Chemical Behavior and Interaction Potentials
The computational methods described above can be used to predict the chemical behavior and interaction potentials of this compound.
DFT calculations, for example, can be used to calculate electrostatic potential maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting how the molecule will interact with other molecules. Regions of negative potential are likely to act as hydrogen bond acceptors or to interact with positively charged species, while regions of positive potential will interact with negatively charged species.
Semi-empirical methods can be used to rapidly screen for potential reactive sites in the molecule by examining the distribution of frontier molecular orbitals (HOMO and LUMO). The results from molecular dynamics simulations can be used to derive interaction potentials, which can then be used in larger-scale simulations or to develop quantitative structure-activity relationship (QSAR) models. These models correlate the structural or physicochemical properties of a series of molecules with their biological activity or chemical reactivity.
Structure Activity Relationship Sar Studies and Molecular Interactions Involving N 3 Methylbenzyl Cyclohexanamine Analogues
Design Principles for N-(3-methylbenzyl)cyclohexanamine Analogues and Scaffolds
The rational design of analogues based on the this compound framework employs several key medicinal chemistry principles to enhance properties like potency, selectivity, and metabolic stability. u-strasbg.fr
Scaffold Hopping and Bioisosteric Replacement : These twin concepts are central to modern drug design. nih.govnih.gov Scaffold hopping involves replacing a molecule's core structure (e.g., the cyclohexyl or benzyl (B1604629) ring) with a functionally similar but structurally different scaffold. nih.govresearchgate.net This can lead to novel chemical entities with improved properties or new intellectual property. nih.gov Bioisosteric replacement is a more subtle modification, involving the substitution of specific functional groups with others that have similar biological properties, which can fine-tune a molecule's steric and electronic profile to improve target interaction, reduce toxicity, or alter pharmacokinetics. u-strasbg.frnih.gov For instance, the methyl group on the benzyl ring could be replaced with a halogen or a trifluoromethyl group to modulate electronic characteristics.
Substituent Variation : The nature and position of substituents on the benzyl ring are critical. The parent compound's 3-methyl (meta) substitution serves as a starting point. SAR studies would involve synthesizing analogues with various substituents (e.g., electron-donating or electron-withdrawing groups) at the ortho, meta, and para positions to map the binding pocket of a target protein. Studies on other benzylamine (B48309) series have shown that such substitutions can dramatically impact biological activity. For example, in one series of benzylamine platinum(IV) complexes, placing fluoro or chloro substituents at the 4-position (para) resulted in impressive anticancer activity. rsc.orgresearchgate.net
Conformational Restriction : By introducing rigid elements, such as fusing rings or incorporating double bonds, the conformational flexibility of the molecule is reduced. This can lock the molecule into a bioactive conformation, leading to higher binding affinity by reducing the entropic penalty of binding.
Side Chain Modification : In related benzylamine antimycotics, modifying the side chain has been shown to be crucial for potency. nih.govacs.org For this compound, this could involve altering the cyclohexyl ring (e.g., changing ring size to cyclopentyl or cycloheptyl) or modifying the amine linker itself.
These design strategies are not mutually exclusive and are often used in combination to rationally explore chemical space and optimize lead compounds. nih.govnih.gov
In Vitro Pharmacological Profiling of Related Compounds
To infer the potential biological activities of this compound, it is instructive to examine the in vitro pharmacological profiles of structurally related compounds.
Given the benzylamine core, one potential area of activity is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are therapeutic targets for conditions like Alzheimer's disease. mdpi.comnih.gov Selective inhibition of BuChE, in particular, is being explored as a therapeutic strategy that may offer cognitive benefits without the side effects associated with strong AChE inhibition. nih.gov
Research on various amine-containing heterocyclic derivatives demonstrates that structural modifications can lead to potent and selective inhibition of these enzymes. nih.govnih.gov For example, in a series of uracil (B121893) derivatives, compound 4 showed the strongest inhibition against both AChE and BuChE, with IC50 values of 0.088 µM and 0.137 µM, respectively. nih.gov The data suggest that specific substitutions are key to achieving high potency. nih.gov
Table 1: Inhibitory Activities (IC50) of Selected Uracil Derivatives against AChE and BuChE This interactive table summarizes the 50% inhibitory concentrations (IC50) for a selection of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with Neostigmine as a reference standard. Data sourced from a study on uracil derivatives. nih.gov
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
| 3 | 0.151 | 0.292 |
| 4 | 0.088 | 0.137 |
| Neostigmine | 0.136 | 0.084 |
This highlights that compounds structurally related to this compound could potentially be designed to interact with cholinesterases, and their potency would be highly dependent on the specific substitution patterns.
The arylcyclohexylamine scaffold is a well-known pharmacophore for N-methyl-D-aspartate receptor (NMDAR) antagonists. psychonautwiki.orgmdpi.com These compounds typically act as non-competitive antagonists by binding to a site within the receptor's ion channel. mdpi.comrndsystems.com The affinity for the NMDAR is highly sensitive to the structure of the aryl group, the amine substitution, and the cycloalkyl ring. psychonautwiki.orgresearchgate.net
Studies on fluorinated arylcycloheptylamines, which are closely related to arylcyclohexylamines, show that substitutions on the aromatic ring significantly affect binding affinity. researchgate.net For instance, the primary amine with a 3-fluoro substitution (Compound 6 ) displayed the highest affinity in its series, suggesting a distinct SAR profile compared to traditional arylcyclohexylamines like Phencyclidine (PCP). researchgate.net This indicates that even subtle changes, such as moving a substituent from the para to the meta position, can have a profound impact on receptor interaction.
Table 2: NMDAR Binding Affinities of Selected Arylcycloheptylamine Derivatives This interactive table displays the binding affinities (Ki) of various arylcycloheptylamine compounds at the NMDA receptor, determined by [3H]-(+)-MK-801 displacement. Data sourced from a study on fluorinated arylcycloheptylamines. researchgate.net
| Compound | Structure | Ki (nM) |
| 3 | 1-(4-fluorophenyl)cycloheptanamine | 280 |
| 6 | 1-(3-fluorophenyl)cycloheptanamine | 130 |
| 7 | 1-(1-(3-fluorophenyl)cycloheptyl)piperidine | 240 |
| 8 | 1-(1-(3-fluorophenyl)cycloheptyl)pyrrolidine | 330 |
Given that this compound is an N-substituted arylcyclohexylamine derivative (albeit with the aryl and cyclohexyl groups separated by the amine), exploring its affinity for the NMDAR would be a logical step in its pharmacological profiling.
Computational Approaches in SAR Elucidation
Computational chemistry provides powerful tools to understand SAR, predict the activity of new compounds, and guide synthetic efforts. nih.gov These in-silico methods are integral to modern drug discovery. spirochem.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling establishes a mathematical correlation between the chemical properties of a group of molecules and their biological activity. nih.govyoutube.com By using descriptors that quantify physicochemical properties (e.g., lipophilicity, electronic effects) and structural features, QSAR can predict the activity of untested analogues and identify the key features driving potency. nih.govyoutube.com
Pharmacophore Modeling : A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. youtube.comnih.gov These models can be generated from a set of active ligands or the target's structure and used as 3D queries to screen large compound libraries for new potential hits. nih.govnih.gov
Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a receptor. nih.govphcogj.com Docking simulations for analogues of this compound could reveal specific amino acid interactions, rationalize observed SAR trends, and help prioritize the synthesis of new derivatives with potentially improved binding. kg.ac.rsnih.gov For instance, docking studies can clarify why one substituent position is favored over another by showing more favorable contacts within the binding pocket.
By integrating these computational methods, researchers can build a comprehensive understanding of the SAR for a chemical series, accelerating the journey from a preliminary hit to an optimized lead compound. nih.gov
Emerging Research Frontiers and Applications of N 3 Methylbenzyl Cyclohexanamine
Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis
N-(3-methylbenzyl)cyclohexanamine holds potential as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for a variety of chemical transformations, making it a versatile building block. The secondary amine group can be a target for various reactions, including N-alkylation, N-acylation, and the formation of enamines.
A plausible synthetic route to this compound itself involves the reductive amination of cyclohexanone (B45756) with 3-methylbenzylamine (B90883) or the nucleophilic substitution of a 3-methylbenzyl halide with cyclohexylamine (B46788). A similar synthesis has been described for a related compound, 4-acetylamino-3-tert-butyl-N-cyclohexyl-N-methyl-benzylamine, which was prepared by reacting 4-acetylamino-3-tert-butyl-benzyl bromide with N-methyl-cyclohexylamine in chloroform. prepchem.com This suggests a straightforward method for producing this compound.
Once synthesized, this compound can serve as a precursor in multi-step synthetic sequences. For instance, the synthesis of chiral tertiary dibenzylamines has been documented, highlighting the utility of benzylamine (B48309) derivatives in constructing complex molecular architectures. mdpi.com The presence of both the cyclohexyl and 3-methylbenzyl groups can influence the stereochemistry of subsequent reactions, a critical aspect in the synthesis of chiral compounds. The general methodology for synthesizing related chiral tertiary dibenzylamines often involves steps like Aza-Michael additions and Barton decarboxylation, indicating potential synthetic pathways where this compound could be a key starting material or intermediate. mdpi.com
Further functionalization of the aromatic ring or the cyclohexyl group could lead to a diverse array of derivatives with potential applications in medicinal chemistry and agrochemicals. The development of tandem synthesis methods for N-methylated tertiary amines from carbonyl compounds, amines, and methanol (B129727) also points to the broader reactivity of such amine structures in creating complex molecules. rsc.org
Investigation in Materials Science Contexts (e.g., amine-based curing agents in epoxy formulations for related cyclohexylamines)
In the realm of materials science, the structural characteristics of this compound suggest its potential as a component in polymer chemistry, particularly as a curing agent for epoxy resins. Cycloaliphatic amines are a known class of curing agents that impart desirable properties to epoxy formulations, such as excellent weather resistance, good mechanical strength, and abrasion resistance. mdpi.com
While direct research on this compound as a curing agent is not prominent, the investigation of other cycloaliphatic amines provides a strong basis for its potential in this area. For example, bridged bis(cyclohexylamine) derivatives have been shown to be effective curing agents for epoxy resins, enhancing the processing and high-temperature properties of the final material. rsc.org The combination of a cycloaliphatic ring and a benzyl (B1604629) group in this compound could offer a unique balance of properties. The cyclohexyl group may contribute to the mechanical and thermal stability, while the benzyl group could influence the reactivity and compatibility with the epoxy resin matrix.
The development of novel curing agents is an active area of research. For instance, formulations using N-(3-aminopropyl) cyclohexylamine have been developed to enhance the properties of epoxy resin compositions. mdpi.com This indicates a demand for new amine-based curing agents with specific performance characteristics. Future studies could explore how the incorporation of this compound into epoxy formulations affects properties such as glass transition temperature, hardness, chemical resistance, and curing kinetics.
| Property | Typical Value for Cycloaliphatic Amine Cured Epoxies | Potential Influence of this compound |
| Weather Resistance | Excellent | The cycloaliphatic moiety is expected to contribute to good UV stability. |
| Mechanical Strength | Good | The rigid cyclohexyl group can enhance stiffness and strength. |
| Chemical Resistance | Good | The amine structure provides cross-linking, leading to good resistance. |
| Curing Temperature | Variable | The benzyl group might influence reactivity and curing profile. |
Broader Chemical Research and Development Initiatives
Beyond its specific applications as a synthetic intermediate and in materials science, this compound is part of a larger family of substituted amines that are of continuous interest in chemical research and development. The synthesis and characterization of novel amines contribute to the fundamental understanding of chemical reactivity and structure-property relationships.
The study of compounds like N-benzylcyclohexanamine and its derivatives contributes to databases of chemical and physical properties, which are essential resources for chemists. nih.gov Research into the synthesis of related chiral diamines, for example, expands the toolbox of synthetic organic chemists and can lead to the discovery of new catalysts or ligands for asymmetric synthesis. mdpi.com
Future research on this compound could involve a more detailed investigation of its conformational analysis, spectroscopic properties, and reactivity in a wider range of chemical transformations. Its potential as a corrosion inhibitor, a common application for amines, could also be explored. As new synthetic methodologies are developed, the accessibility and utility of such compounds are likely to increase, opening up new avenues for research and application.
Q & A
Q. What are the common synthetic routes for preparing N-(3-methylbenzyl)cyclohexanamine, and how can reaction conditions be optimized for yield?
Methodology :
- Reductive amination : React cyclohexanamine with 3-methylbenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (4–6) .
- Alkylation : Use 3-methylbenzyl halides (e.g., bromide or chloride) with cyclohexanamine in a polar aprotic solvent (e.g., DMF) and a base (e.g., KCO) to facilitate nucleophilic substitution .
- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to improve yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are the key spectral features interpreted?
Methodology :
- NMR :
- H NMR : Look for signals at δ 1.2–1.8 ppm (cyclohexyl CH), δ 2.3 ppm (Ar–CH), and δ 3.7 ppm (N–CH–Ar) .
- C NMR : Peaks near 25–35 ppm (cyclohexyl carbons) and 125–140 ppm (aromatic carbons) .
- FT-IR : Confirm N–H stretch (~3300 cm) and C–N stretch (~1200 cm) .
- Mass Spectrometry : Molecular ion peak (m/z ≈ 245) and fragmentation patterns (e.g., loss of benzyl group) .
- Cross-Validation : Compare with NIST reference data for cyclohexanamine derivatives .
Q. What safety precautions and handling protocols are recommended for this compound in laboratory settings?
Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
Methodology :
- Derivatization : Synthesize analogs with substituents on the benzyl (e.g., halogens) or cyclohexyl (e.g., hydroxyl) groups .
- In Vitro Assays : Test receptor binding affinity (e.g., μ-opioid or monoamine transporters) using radioligand displacement assays .
- Computational Docking : Use SwissADME or AutoDock to predict binding modes with target proteins (e.g., 3G9k receptor) .
Q. What computational methods are suitable for predicting the physicochemical properties and receptor interactions of this compound?
Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap) .
- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers using GROMACS .
- ADME Prediction : Use SwissADME to estimate logP, bioavailability, and blood-brain barrier permeability .
Q. How can crystallographic data resolve ambiguities in the structural determination of this compound, and what challenges arise in refining its crystal structure?
Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to obtain high-resolution (<1.0 Å) data .
- Refinement : Apply SHELXL for structure solution, addressing challenges like disorder in the benzyl group or twinning .
- Validation : Check using PLATON for symmetry errors and R-factor convergence (<5%) .
Q. What strategies are effective in addressing contradictory data regarding the biological activity or metabolic pathways of this compound across different studies?
Methodology :
- Reproducibility : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability .
- Orthogonal Validation : Combine in vitro binding assays with in silico docking and metabolomics (LC-MS) .
- Meta-Analysis : Use PRISMA guidelines to systematically review literature and identify confounding factors (e.g., solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
